molecular formula C11H19NO5S B3090096 (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester CAS No. 1206227-47-5

(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester

Cat. No.: B3090096
CAS No.: 1206227-47-5
M. Wt: 277.34 g/mol
InChI Key: QTTRZKVOSCVFJO-BDAKNGLRSA-N
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Description

(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester (CAS 1206227-47-5) is a cyclic sulfamidate derivative that serves as a versatile and valuable building block in organic synthesis, particularly for the development of pharmacologically active molecules . This compound, with a molecular formula of C11H19NO5S and a molecular weight of 277.34 g/mol, features a stereogenic center and a reactive N-activated system that is ideal for nucleophilic ring-opening reactions . Researchers utilize this scaffold to introduce sulfur- and nitrogen-containing heterocycles, which are privileged structures found in many drugs and agrochemicals. Its primary research value lies in its application as a key synthetic intermediate for the construction of complex molecules, enabling the exploration of new chemical space in medicinal chemistry campaigns. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and provides excellent orthogonality for subsequent deprotection and functionalization in multi-step synthetic sequences. Proper storage conditions recommend keeping the material sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research and development purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl (3aR,7aS)-2,2-dioxo-3a,4,5,6,7,7a-hexahydrobenzo[d]oxathiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17-18(12,14)15/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRZKVOSCVFJO-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2OS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCCC[C@@H]2OS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111418
Record name 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206227-47-5
Record name 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206227-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxathiazole core. Subsequent esterification reactions are used to introduce the t-butyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives with altered functional groups.

  • Substitution: Formation of substituted derivatives with different substituents on the benzoxathiazole core.

Scientific Research Applications

Enzyme Inhibition

Studies have indicated that (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester may possess enzyme inhibitory properties. A notable study published in "Bioorganic & Medicinal Chemistry Letters" explored its potential as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes. The study found that the compound exhibited weak to moderate inhibitory activity against certain carbonic anhydrase isoforms.

Medicinal Chemistry

Compounds containing benzothiazole structures are widely studied for their biological activities, including anti-inflammatory and anticancer properties. The unique stereochemistry and functional groups of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole enhance its potential applications in drug development.

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxideC₇H₁₃N₁O₅SSimilar oxathiazolidine core; used in medicinal chemistry
Benzothiazole derivativesVariesBroad range of biological activities; used in pharmaceuticals
Methyl tert-butyl etherC₄H₉OPrimarily a fuel additive; less biologically active than benzothiazoles

Case Study 1: Carbonic Anhydrase Inhibition

A study investigated the inhibitory effects of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole on various carbonic anhydrase isoforms. The results indicated that while the compound showed some inhibitory activity, further optimization is required to enhance efficacy and specificity for therapeutic applications.

Case Study 2: Structural Analogues

Research into structural analogues of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole revealed insights into modifying the compound to enhance biological activity. Modifications to the tert-butyl ester group have been explored to improve solubility and bioavailability in drug formulations.

Mechanism of Action

The mechanism by which (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Parameter Target Compound (R,S) Analog (4R,5S)
CAS No. 1206227-47-5 1293372-65-2
Molecular Formula C₁₁H₁₉NO₅S C₁₉H₂₁NO₅S
Molecular Weight 297.07 g/mol 375.07 g/mol
Core Ring System Hexahydrobenzoxathiazole (6-membered, saturated) Oxathiazolidine (5-membered, unsaturated)
Substituents Benzene fusion, t-butyl ester 4,5-Diphenyl groups, t-butyl ester
Stereochemistry Racemic (R,S) at C3 Chiral (4R,5S) configuration

Structural Differences

Ring System :

  • The target compound features a six-membered hexahydrobenzoxathiazole ring, which is saturated and fused to a benzene ring. This saturation enhances conformational flexibility .
  • The analog contains a five-membered oxathiazolidine ring with two aromatic phenyl groups at positions 4 and 5, introducing steric bulk and rigidity .

Functional Groups: Both compounds share the sulfone (dioxide) and t-butyl ester groups, critical for stability and solubility in organic solvents.

Stereochemical Impact :

  • The (4R,5S) configuration in the analog provides a defined chiral environment, making it suitable for enantioselective reactions. In contrast, the racemic (R,S) nature of the target compound may limit its utility in asymmetric synthesis unless resolved .

Biological Activity

(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester is a complex organic compound recognized for its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition studies, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₉NO₅S and a molecular weight of approximately 277.34 g/mol. Its unique structure includes a benzothiazole core, which is known for diverse biological activities. The presence of a carboxylic acid functional group and a tert-butyl ester moiety enhances its potential applications in medicinal chemistry.

Enzyme Inhibition Studies

One significant area of research on this compound involves its inhibitory effects on carbonic anhydrases , which are crucial enzymes involved in various physiological processes. A study published in "Bioorganic & Medicinal Chemistry Letters" in 2012 indicated that this compound exhibited weak to moderate inhibitory activity against certain carbonic anhydrase isoforms . This suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial.

Research into the binding affinity of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole with biological targets has been conducted to elucidate its mechanism of action. Interaction studies typically focus on how the compound binds to enzymes or receptors, providing insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

Compound NameStructure TypeUnique Features
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxideOxathiazolidine coreUsed in medicinal chemistry
Benzothiazole derivativesVariesBroad range of biological activities; used in pharmaceuticals
Methyl tert-butyl etherSimple etherPrimarily used as a fuel additive; less biologically active

The unique stereochemistry and functional groups of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole distinguish it from other compounds and enhance its biological properties.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiols with epoxides or through stereoselective oxidation of precursor heterocycles. Key steps include the use of anhydrous conditions and catalytic bases (e.g., triethylamine) to minimize side reactions. Yield optimization requires rigorous temperature control (0–5°C during critical steps) and purification via silica gel chromatography (hexane/ethyl acetate gradients). Evidence from analogous oxathiazolidine syntheses highlights yields of 84% under optimized reflux conditions with inert gas protection .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration (R/S) of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is the gold standard for enantiomeric separation. Complementary techniques include 1H^{1}\text{H}-NMR coupling constant analysis of adjacent protons and X-ray crystallography for absolute configuration determination. For example, 13C^{13}\text{C}-NMR chemical shifts between 75–85 ppm are diagnostic for the t-butyl ester group, aiding structural confirmation .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis, and what strategies mitigate racemization?

  • Methodological Answer : Racemization is prevalent under basic or high-temperature conditions due to partial ring-opening of the oxathiazole moiety. Mitigation strategies include:

  • Using low-polarity solvents (e.g., dichloromethane) to stabilize the transition state.
  • Incorporating chiral auxiliaries or asymmetric catalysts (e.g., Rh-complexes) to enforce stereocontrol.
    Evidence from air-sensitive oxathiazolidine derivatives underscores the necessity of argon atmospheres and cold storage (-20°C) to preserve stereochemical integrity .

Q. What are the critical stability considerations for long-term storage, and how can degradation products be characterized?

  • Methodological Answer : The compound is prone to hydrolysis of the sulfone group and oxidation of the benzoxathiazole ring under ambient conditions. Stability studies recommend storage at -20°C under argon with desiccants. Degradation products (e.g., carboxylic acid derivatives) can be identified via LC-MS (m/zm/z shifts of +18 Da indicate hydration) and 19F^{19}\text{F}-NMR if fluorinated analogs are used as tracers .

Q. How can discrepancies in catalytic activity data for metal-ligand complexes involving this compound be resolved?

  • Methodological Answer : Contradictions often arise from impurities in the ligand (>97% purity is critical; see ), solvent effects (e.g., DMSO vs. THF), or metal coordination geometry. Methodological resolutions include:

  • Reproducing reactions with independently synthesized ligand batches.
  • Conducting X-ray absorption spectroscopy (XAS) to confirm metal-ligand binding modes.
  • Comparing turnover frequencies (TOF) across multiple substrates to isolate ligand-specific effects.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Divergent reactivity may stem from variations in metal precursors (e.g., Pd vs. Cu) or oxidizing agents. Systematic studies should:

  • Standardize reaction parameters (e.g., 1:1 ligand/metal ratio, 60°C in toluene).
  • Use kinetic profiling (e.g., in situ IR) to track intermediate formation.
  • Validate results with computational models (DFT) to identify favorable transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester
Reactant of Route 2
Reactant of Route 2
(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester

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